1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with tryptamine under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, forming the tetrahydro-beta-carboline ring system. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of biocatalysts for the asymmetric synthesis of enantiomerically pure compounds is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding beta-carboline derivative.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted beta-carboline derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and anti-cancer properties.
Medicine: It is investigated for its potential use in the treatment of neurological disorders and as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and DNA.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neuroprotection.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]ethanol: Used as a pharmaceutical intermediate.
Trifluoromethyl phenyl sulfone: Used in organic synthesis as a trifluoromethylating agent.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its tetrahydro-beta-carboline ring system combined with the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H15F3N2 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H15F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-8,16,22-23H,9-10H2 |
InChI Key |
MECNATMMNGQQES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.